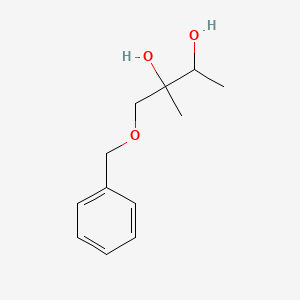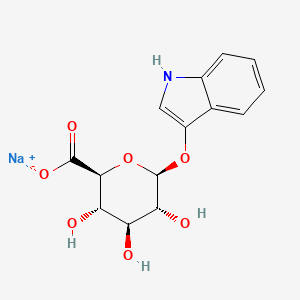
3-Indolyl B-D-glucuronide sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indolyl B-D-glucuronide sodium salt is a sodium salt form of 3-Indolyl B-D-glucuronide . It is a chemical compound widely used in the biomedical industry for research purposes . It is utilized as a substrate in enzymatic assays to study glucuronidation reactions and drug metabolism .
Molecular Structure Analysis
The molecular formula of 3-Indolyl B-D-glucuronide sodium salt is C14H14NNaO7 . The average mass is 331.253 Da .Chemical Reactions Analysis
3-Indolyl B-D-glucuronide sodium salt is a chromogenic substrate for β-glucuronidase (GUS) gene detection . When it reacts with the GUS enzyme, it generates a blue color at the end of the reaction .Physical And Chemical Properties Analysis
3-Indolyl B-D-glucuronide sodium salt is a white to off-white powder . It is soluble in water at 10mg/ml . It is light sensitive and incompatible with oxidizing agents and heat .Aplicaciones Científicas De Investigación
Congenital Pseudohypoaldosteronism Research : A study on a newborn with poor drinking, vomiting, and weight loss found increased levels of urinary aldosterone-18-glucuronide. The study indicated the role of indomethacin, a compound related to indolyl compounds, in inhibiting prostaglandins with saluretic activity, suggesting its involvement in the pathogenesis of salt wasting in pseudohypoaldosteronism (Rampini et al., 1978).
Diagnostic Applications in Microbiology : A new medium using 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (a compound similar to 3-Indolyl B-D-glucuronide sodium salt) for Escherichia coli demonstrated increased isolation rates in urine samples. This study highlights the utility of indolyl compounds in diagnostic microbiology (Kodaka et al., 1995).
Analgesic and Anti-Inflammatory Activities : Research on bis(indolyl)methanes, related to indolyl compounds, showed significant analgesic and anti-inflammatory activity without ulcerogenic activity, suggesting potential therapeutic applications (Sujatha et al., 2009).
Kinetic Investigation in Capillary Chromatography : A study on Indol-3-ylcarbinol (I3C), an intermediate product of indolyl compound hydrolysis, developed a micellar electrokinetic capillary chromatography method for qualitative and quantitative determination of indolyl oligomers. This has implications for understanding the transformation kinetics of such compounds (Agerbirk et al., 1996).
Antileishmanial Agents : Indolylquinoline derivatives were found to be cytotoxic to Leishmania donovani promastigotes and amastigotes in vitro and effective in treating murine visceral leishmaniasis. This highlights the potential of indolyl derivatives as antileishmanial agents (Chakrabarti et al., 1999).
Rapid Bacterial Detection : A paper test strip based on β-glucuronidase activity using 5-bromo-4-chloro-3-indolyl-β-d-glucuronide sodium salt for detecting Escherichia coli in clinical settings demonstrates the potential of indolyl compounds in rapid, sensitive bacterial detection (Hossain et al., 2012).
Glucuronoyl Esterases Assays : Research on glucuronoyl esterases used methyl esters of chromogenic 4-nitrophenyl and 5-bromo-4-chloro-3-indolyl β-D-glucuronides for qualitative and quantitative assay. This work contributes to understanding enzyme activity relevant to plant cell wall degradation (Fraňová et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO7.Na/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8;/h1-5,9-12,14-18H,(H,19,20);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEHJKGNQBSGOE-CYRSAHDMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14NNaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2S,3S,4S,5R,6S)-6-((1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)
![[[3,3',3''-(Phosphinidyne-κP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/no-structure.png)
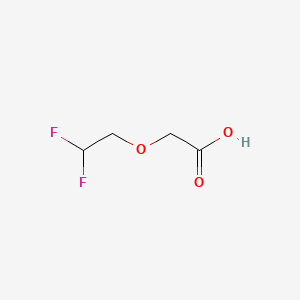
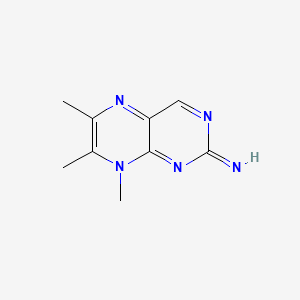
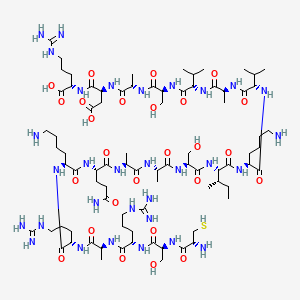

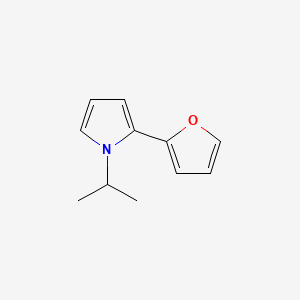

![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)

